molecular formula C19H20FN3O3S B2637423 1-[1-(4-Ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole CAS No. 2380186-67-2

1-[1-(4-Ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole

Cat. No. B2637423
CAS RN: 2380186-67-2
M. Wt: 389.45
InChI Key: UJWUMJOZBBVIBZ-UHFFFAOYSA-N
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Description

1-[1-(4-Ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole, also known as EFSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. EFSA is a benzimidazole derivative that exhibits potent inhibitory activity against various enzymes and receptors, making it a valuable tool for investigating the biochemical and physiological effects of these targets.

Mechanism of Action

The mechanism of action of 1-[1-(4-Ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole involves the inhibition of various enzymes and receptors. For example, 1-[1-(4-Ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole has been shown to inhibit the activity of the enzyme carbonic anhydrase, which plays a critical role in regulating pH balance in the body. 1-[1-(4-Ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole has also been shown to inhibit the activity of the receptor tyrosine kinase, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
1-[1-(4-Ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole has been shown to have a number of biochemical and physiological effects. For example, 1-[1-(4-Ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-[1-(4-Ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole has also been shown to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[1-(4-Ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole is its potent inhibitory activity against various enzymes and receptors, which makes it a valuable tool for investigating the biochemical and physiological effects of these targets. However, one limitation of 1-[1-(4-Ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of 1-[1-(4-Ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole. One area of interest is in the development of new drugs that target specific enzymes and receptors using 1-[1-(4-Ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole as a lead compound. Another area of interest is in the development of new synthetic methods for 1-[1-(4-Ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole that improve its solubility and bioavailability. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-[1-(4-Ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole and its potential applications in biomedical research.

Synthesis Methods

The synthesis of 1-[1-(4-Ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole involves a multi-step process that begins with the reaction of 4-ethoxy-3-fluoroaniline with p-toluenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with azetidine-3-carboxylic acid to produce the azetidinyl-sulfonamide intermediate, which is subsequently reacted with 2-methylbenzimidazole to yield the final product, 1-[1-(4-Ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole.

Scientific Research Applications

1-[1-(4-Ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole has been extensively studied for its potential applications in biomedical research. One of the primary areas of interest is in the development of new drugs that target enzymes and receptors involved in various diseases, such as cancer, inflammation, and neurological disorders. 1-[1-(4-Ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole has been shown to exhibit potent inhibitory activity against a number of these targets, making it a promising lead compound for the development of new therapeutics.

properties

IUPAC Name

1-[1-(4-ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S/c1-3-26-19-9-8-15(10-16(19)20)27(24,25)22-11-14(12-22)23-13(2)21-17-6-4-5-7-18(17)23/h4-10,14H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWUMJOZBBVIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=NC4=CC=CC=C43)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-ethoxy-3-fluorobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole

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